molecular formula C13H18N2O3 B1278667 (3R,4R)-benzyl 3-amino-4-hydroxypiperidine-1-carboxylate CAS No. 1270497-22-7

(3R,4R)-benzyl 3-amino-4-hydroxypiperidine-1-carboxylate

Cat. No. B1278667
M. Wt: 250.29 g/mol
InChI Key: VKBBZJXAWNVLSE-VXGBXAGGSA-N
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Description

Molecular Structure Analysis

The molecular formula of “(3R,4R)-benzyl 3-amino-4-hydroxypiperidine-1-carboxylate” is C13H18N2O3 . Its molecular weight is 250.29 . More detailed structural information, including NMR, HPLC, LC-MS, and UPLC data, can be found in the referenced document .


Physical And Chemical Properties Analysis

“(3R,4R)-benzyl 3-amino-4-hydroxypiperidine-1-carboxylate” possesses several unique physical and chemical properties that make it suitable for a range of scientific experiments. More detailed information about its properties can be found in the referenced document .

Scientific Research Applications

Chiral Bicyclic 3-Hydroxypiperidines Synthesis

The compound is utilized in synthesizing new, chiral bicyclic 3-hydroxypiperidines. These are obtained from β-amino alcohols through high diastereoselective ring expansion. This process helps understand the influence of stereogenic centers on diastereoselectivity (Wilken et al., 1997).

Stereospecific Synthesis

(3R,4R)-benzyl 3-amino-4-hydroxypiperidine-1-carboxylate is a key intermediate in the stereospecific synthesis of various tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates. This demonstrates its significance in stereoselective chemical processes (Boev et al., 2015).

GABA Agonists and Uptake Inhibitors

Hydroxy- and amino-substituted piperidinecarboxylic acids, related to (3R,4R)-benzyl 3-amino-4-hydroxypiperidine-1-carboxylate, have been synthesized and studied as gamma-aminobutyric acid (GABA) agonists and uptake inhibitors, highlighting its potential in neurological research (Jacobsen et al., 1982).

Antimetastatic Activity Study

Research has been conducted on the synthesis of L-iduronic acid-type 1-N-iminosugars, including derivatives of (3R,4R)-benzyl 3-amino-4-hydroxypiperidine-1-carboxylate, and their potential antimetastatic activity. This indicates its relevance in cancer research and therapy (Nishimura et al., 1997).

properties

IUPAC Name

benzyl (3R,4R)-3-amino-4-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c14-11-8-15(7-6-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9,14H2/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKBBZJXAWNVLSE-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1O)N)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]([C@@H]1O)N)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4R)-benzyl 3-amino-4-hydroxypiperidine-1-carboxylate

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